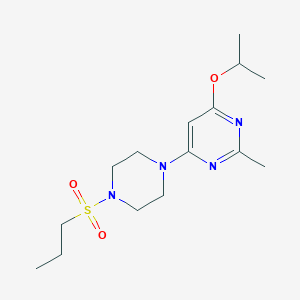

![molecular formula C19H14Cl2N2O B3008239 2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-22-7](/img/structure/B3008239.png)

2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of novel dihydrobenzo[h]cinnoline derivatives has been explored through a one-pot multicomponent synthetic approach. This method involves the use of 2-hydroxy-1,4-naphthoquinone, methylhydrazine, and various aromatic aldehydes to create a series of functionalized dihydrobenzo[h]cinnoline-5,6-diones. Fifteen new derivatives were prepared using this technique, showcasing the versatility and efficiency of the synthetic route .

Molecular Structure Analysis

The molecular structure of dihydrobenzo[h]cinnoline derivatives has been further elucidated through the study of 2,3-dihydro-1H-benzo[c]pyrazolo[1,2-a]cinnolines. These compounds were synthesized by alkylation and subsequent reduction, leading to the formation of radical cations. These cations were then analyzed using electron spin resonance (e.s.r.) and Electron Nuclear Double Resonance (ENDOR) spectroscopy, providing detailed insights into the molecular structure and electronic properties of these compounds .

Chemical Reactions Analysis

The chemical behavior of dihydrobenzo[h]cinnoline derivatives under oxidative conditions has been investigated. The formation of radical cations during the oxidation process of 2,3-dihydro-1H-benzo[c]pyrazolo[1,2-a]cinnolines was studied, revealing the stability and reactivity of these intermediates. The study of these radical cations contributes to the understanding of the chemical reactions and potential mechanisms of action for these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzo[h]cinnoline derivatives have been linked to their biological activities. For instance, two new dihydrobenzo[f]cinnolin-2(3H)ones were synthesized and compared with a lead compound for their hypotensive, antihypertensive, and antiaggregating activities. The in vivo tests indicated that while the new compounds had weaker hypotensive and antihypertensive properties, they were more potent in inhibiting collagen-induced platelet aggregation. This suggests that slight modifications in the molecular structure can significantly alter the biological properties of these compounds .

Applications De Recherche Scientifique

Photochemical Applications

5,6-Dihydrobenzo[c]cinnoline, closely related to the queried compound, plays a role in photochemical reactions. Inoue, Hiroshima, and Makita (1979) found that it acts as an intermediate in the photochemical formation of carbazole, with its protonated species undergoing photoreaction in acidic environments (Inoue, Hiroshima, & Makita, 1979). Additionally, Badger, Drewer, and Lewis (1963, 1964) explored the photochemical cyclodehydrogenation of substituted azobenzenes, leading to the formation of various benzo[c]cinnolines, showcasing their significant role in photochemical processes (Badger, Drewer, & Lewis, 1963), (Badger, Drewer, & Lewis, 1964).

Pharmacological Potential

The dihydrobenzo[h]cinnolinone framework has been explored for pharmacological properties. For instance, Pinna et al. (1996) synthesized analogues and tested them for hypotensive, antihypertensive, and antiaggregating activities, revealing varying degrees of potency (Pinna et al., 1996). Similarly, Nakao et al. (1990) found that certain derivatives have a high affinity to the benzodiazepine receptor, suggesting potential applications in neurological pharmacology (Nakao et al., 1990).

Anticancer Research

Dang Thi et al. (2015) developed a novel synthetic approach to dihydrobenzo[h]cinnoline-5,6-diones and evaluated their cytotoxicity, revealing promising anticancer activity against human tumor cell lines (Dang Thi et al., 2015).

Chemical Synthesis and Reactivity

The reactivity and synthetic applications of benzo[c]cinnoline derivatives have been studied by Lewis and Reiss (1967, 1968), highlighting their utility in producing a range of compounds with varying properties (Lewis & Reiss, 1967), (Lewis & Reiss, 1968).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O/c20-15-8-7-14(17(21)10-15)11-23-18(24)9-13-6-5-12-3-1-2-4-16(12)19(13)22-23/h1-4,7-10H,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXDMWYXWVPTMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

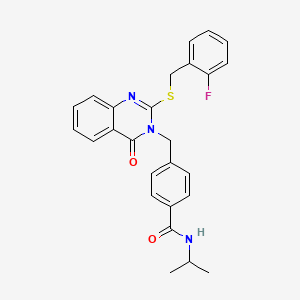

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)

![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)

![5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one](/img/structure/B3008164.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)

![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)

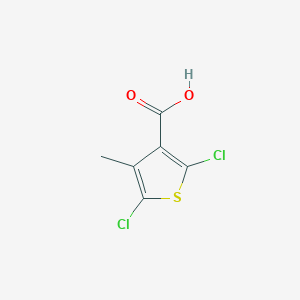

![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)

![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)

![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)